molecular formula C20H24N4O5S B2450281 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide CAS No. 887196-83-0

4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide

Cat. No.: B2450281
CAS No.: 887196-83-0
M. Wt: 432.5
InChI Key: ALMWASWXOZXQFC-UHFFFAOYSA-N
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Description

4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide is a synthetic, multi-substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery research. Piperazines are among the most frequently used heterocycles in biologically active compounds, prized for their ability to influence the physicochemical properties of a molecule, their structural and conformational characteristics, and their versatile handling in synthetic chemistry . Piperazine-based compounds are established pharmacophores found in therapeutic agents across a wide range of areas, including antifungal, antibacterial, antimalarial, and antipsychotic applications . The specific substitution pattern on this compound—featuring a 4-methylpiperazine core, a 4-nitrobenzyl group, and a tosyl carboxamide side chain—suggests its potential utility as a key synthetic intermediate or a building block for the development of novel enzyme inhibitors or receptor ligands. Researchers can leverage this structure to explore structure-activity relationships (SAR), particularly in the design of molecules that interact with biologically relevant targets like potassium channels or specific cancer-associated enzymes. The nitroaromatic moiety can serve as an electron-accepting group in molecular assemblies, while the tosyl group is a classic protecting group and activating moiety in organic synthesis. This product is intended For Research Use Only and is not approved for human or animal diagnosis, therapy, or any form of personal use.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-[(4-nitrophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-16-3-9-19(10-4-16)30(28,29)23(20(25)22-13-11-21(2)12-14-22)15-17-5-7-18(8-6-17)24(26)27/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMWASWXOZXQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 4-Methyl Group: The 4-methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the 4-Nitrobenzyl Group: The 4-nitrobenzyl group can be attached through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and the piperazine derivative.

    Tosylation: The final step involves the tosylation of the piperazine derivative using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of Nitro Group: Formation of 4-methyl-N-(4-aminobenzyl)-N-tosylpiperazine-1-carboxamide.

    Substitution of Tosyl Group: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:
The compound features a piperazine ring with several substituents:

  • 4-Methyl group
  • 4-Nitrobenzyl group
  • Tosyl group

Synthesis:
The synthesis typically involves several steps:

  • Formation of the Piperazine Ring: Reacting ethylenediamine with a dihaloalkane.
  • Introduction of the 4-Methyl Group: Alkylation using methyl iodide.
  • Attachment of the 4-Nitrobenzyl Group: Nucleophilic substitution with 4-nitrobenzyl chloride.
  • Tosylation: Using tosyl chloride in the presence of a base like pyridine.

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. It can facilitate the development of new chemical entities with desired properties.

Biology

  • Biological Activity Studies: Investigated for its potential as a ligand in receptor binding studies. The compound may interact with various biological targets, including enzymes and receptors, influencing their activities.
  • Antimicrobial Properties: Some derivatives have shown promising antimicrobial activity, making them candidates for further exploration in medicinal chemistry .

Medicine

  • Therapeutic Potential: The compound is being explored for its role as an inhibitor of specific enzymes or receptors involved in disease processes. Its unique structure allows it to modulate biological pathways effectively .
  • Cancer Research: Case studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, demonstrating potential as anticancer agents .

Case Studies and Findings

StudyFocusFindings
Anticancer ActivityDerivatives showed IC values against MCF-7 cell line comparable to standard drugs like Doxorubicin.
Biological ActivityNew piperazine derivatives exhibited cytotoxic effects on multiple human cancer cell lines.
Enzyme InteractionInvestigated as reversible and irreversible inhibitors of LSD1, suggesting broad therapeutic applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-nitrobenzyl)aniline: Similar structure but with a methoxy group instead of a methyl group.

    4-methyl-3-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of a piperazine ring.

    N-((4-nitrobenzyl)oxy)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a piperazine ring.

Uniqueness

4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring, nitrobenzyl group, and tosyl group makes it a versatile compound for various applications in scientific research.

Biological Activity

The compound 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18H22N4O4S
  • Molecular Weight: 398.45 g/mol

This compound features a piperazine ring substituted with a tosyl group and a nitrobenzyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, potentially influencing metabolic pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Target Effect Reference
Inhibition of CYP11A1Cytochrome P450 enzymeDecreased steroidogenesis
Antiproliferative effectsCancer cell linesReduced cell viability
Modulation of neurotransmissionVarious receptorsAltered signaling

Study 1: Inhibition of CYP11A1

In a study examining the inhibition of cytochrome P450 enzymes, this compound was shown to significantly reduce the activity of CYP11A1, which is crucial for steroid hormone synthesis. This inhibition suggests potential applications in treating conditions related to steroid imbalances.

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of the compound on various cancer cell lines. The results indicated a marked reduction in cell viability, suggesting that this compound may have therapeutic potential in oncology.

Study 3: Neurotransmission Modulation

Research into the modulation of neurotransmission revealed that this compound could influence receptor activity, thereby affecting synaptic transmission. This effect may open avenues for developing treatments for neurological disorders.

Q & A

Q. What are the established synthetic methodologies for 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving 1,2-diamine derivatives and sulfonamide salts. For example, (S,S)-N,N’-bisnosyl diamine reacts with sulfonyl chloride derivatives under basic conditions (e.g., DBU) to form the piperazine core . Subsequent functionalization steps include nitrobenzyl and tosyl group introduction via nucleophilic substitution or coupling reactions. Reaction optimization often employs DCM as a solvent and DIEA as a base for amide bond formation . Purity is ensured through crystallization (Et₂O) or flash chromatography.

Q. How is the crystal structure of this compound determined, and what conformational features are notable?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds (N–H⋯O) between the carboxamide and nitro/tosyl groups. Data collection at 293 K using a Bruker APEX-II diffractometer, followed by refinement via SHELXTL-97, reveals bond lengths (C–C: ~1.54 Å) and angles consistent with piperazine derivatives . Hydrogen atoms are refined freely or constrained using DFIX instructions .

Advanced Research Questions

Q. How do substituents (e.g., nitrobenzyl, tosyl) influence the compound’s bioactivity and selectivity in target binding?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For instance:
  • Nitrobenzyl : Enhances electron-withdrawing effects, stabilizing π-π interactions in enzyme active sites (e.g., carbonic anhydrase inhibition) .
  • Tosyl : Improves metabolic stability by blocking oxidative metabolism .
    Bioactivity is assessed via enzyme inhibition assays (e.g., hCA I/II) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). EC₅₀ values are compared to quantify substituent effects .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
  • Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources .
  • Purity Validation : Employ DSC/TGA to confirm crystallinity (>95% purity) and rule out impurities as confounding factors .
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Q. What computational tools predict the compound’s reactivity and synthetic accessibility?

  • Methodological Answer : Retrosynthesis tools (e.g., AI-powered platforms) analyze feasible routes using databases like Reaxys or Pistachio. Key steps predicted:
  • Piperazine Core Formation : Cyclization of 1,2-diamines with sulfonyl chlorides (plausibility score >0.8) .
  • Functional Group Introduction : Nitrobenzylation via SNAr (DMF, 80°C) and tosylation using TsCl/pyridine .
    Synthetic accessibility scores (SAS) <4 indicate high feasibility .

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